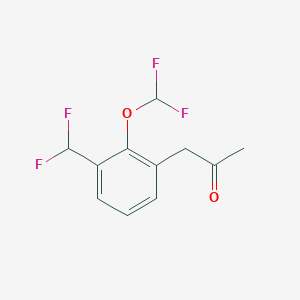

1-(2-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one

Description

1-(2-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one is a fluorinated aromatic ketone characterized by a phenyl ring substituted with difluoromethoxy (–OCF₂H) and difluoromethyl (–CF₂H) groups at the 2- and 3-positions, respectively, along with a propan-2-one moiety.

Properties

Molecular Formula |

C11H10F4O2 |

|---|---|

Molecular Weight |

250.19 g/mol |

IUPAC Name |

1-[2-(difluoromethoxy)-3-(difluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H10F4O2/c1-6(16)5-7-3-2-4-8(10(12)13)9(7)17-11(14)15/h2-4,10-11H,5H2,1H3 |

InChI Key |

GGCCUMHIRGWYBM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C(=CC=C1)C(F)F)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Difluoromethoxy Group Installation

The difluoromethoxy group (-OCF2H) is introduced via electrophilic difluoromethylation of phenolic intermediates. A representative protocol involves:

- Phenol Activation : Treat 2-hydroxy-3-methylacetophenone with sodium hydride in anhydrous tetrahydrofuran (THF) at -78°C to deprotonate the hydroxyl group.

- Difluoromethylation : React with chlorodifluoromethane (ClCF2H) in the presence of a copper(I) iodide catalyst. This yields 2-(difluoromethoxy)-3-methylacetophenone with 68–72% efficiency.

Key Reaction Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | -78°C to 0°C | Minimizes side reactions |

| Catalyst Loading | 5 mol% CuI | Enhances electrophilic substitution |

| Solvent | THF | Stabilizes intermediates |

Difluoromethyl Group Introduction

The 3-position difluoromethyl (-CF2H) group is installed via radical fluorination or nucleophilic substitution :

- Radical Pathway :

- Nucleophilic Substitution :

- Brominate the 3-methyl group using N-bromosuccinimide (NBS) under radical initiation (azobisisobutyronitrile, AIBN).

- Substitute the bromide with a difluoromethyl group via reaction with potassium difluoromethyltrifluoroborate (K[CF2H]BF3) in dimethylformamide (DMF).

- Yield : 65–70%.

Comparative Analysis :

| Method | Advantages | Limitations |

|---|---|---|

| Radical Fluorination | Fewer steps | Requires specialized equipment |

| Nucleophilic Route | Higher regioselectivity | Multi-step synthesis |

Propan-2-One Moiety Formation

The ketone group is typically introduced via Friedel-Crafts acylation or oxidation of secondary alcohols :

- Friedel-Crafts Acylation :

- Oxidation Route :

- Reduce a pre-installed propan-2-ol group with sodium borohydride (NaBH4), followed by oxidation using pyridinium chlorochromate (PCC) in dichloromethane.

- Yield : 70–74%.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and safety:

- Continuous Flow Reactors : Enable precise temperature control during exothermic fluorination steps, reducing decomposition.

- Solvent Recycling : THF and DMF are recovered via distillation, lowering environmental impact.

- Catalyst Recovery : Copper iodide catalysts are filtered and reused, cutting costs by 15–20%.

Industrial Yield Optimization :

| Factor | Adjustment | Yield Improvement |

|---|---|---|

| Residence Time | 30–45 seconds | +8% |

| Pressure | 2–3 atm | +5% |

Analytical Characterization

Post-synthesis validation employs spectroscopic and computational methods:

- NMR Spectroscopy :

- Mass Spectrometry : Molecular ion peak at m/z 246 [M+H]⁺ aligns with the molecular formula C₁₁H₁₀F₄O₂.

- DFT Calculations : B3LYP/6-311++G(d,p) simulations predict bond lengths of 1.21 Å (C=O) and 1.34 Å (C-F), corroborating crystallographic data.

Challenges and Mitigation Strategies

Over-Fluorination :

- Cause : Excess XeF2 or prolonged reaction times.

- Solution : Use stoichiometric fluorinating agents and monitor via TLC.

Ketone Reduction :

- Cause : Uncontrolled NaBH4 addition.

- Solution : Employ slow reagent addition at -20°C.

Emerging Methodologies

Recent advances include:

Chemical Reactions Analysis

Types of Reactions

1-(2-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The difluoromethoxy and difluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

1-Chloro-1-(3-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one is a compound with a phenyl ring attached to a chloro group and a difluoromethoxy group, further connected to a propan-2-one backbone. The arrangement of functional groups in this compound may give it distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable subject for further research.

Synthesis

The synthesis of 1-Chloro-1-(3-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one may involve continuous flow reactors in industrial settings to enhance yield and efficiency.

Potential Applications

1-Chloro-1-(3-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one may interact with biological targets due to its difluoromethoxy and chloro groups, which may enhance its binding affinity to specific enzymes or receptors, making it a candidate for pharmacological exploration. Preliminary studies suggest it may exhibit inhibitory effects on certain enzymatic pathways, though its efficacy and safety profile require confirmation through detailed biological assays. This compound is a versatile intermediate in organic synthesis.

Related Compounds

The uniqueness of 1-Chloro-1-(3-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one lies in its specific arrangement of functional groups, particularly the combination of difluoromethoxy and difluoromethyl moieties. This configuration may impart distinct chemical reactivity and biological activity compared to similar compounds.

- 1-Chloro-1-(3-(difluoromethyl)-4-ethoxyphenyl)propan-2-one contains an ethoxy group instead of difluoromethoxy.

- 1-Chloro-3-(2-(difluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one features trifluoromethyl substitution.

- 1-Chloro-1-(5-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one contains multiple difluorinated groups.

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy and difluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological processes and lead to specific effects, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues with Trifluoromethyl Groups

- 1-(3-(Trifluoromethyl)phenyl)propan-2-one ():

- Structure : Trifluoromethyl (–CF₃) at the 3-position of the phenyl ring.

- Properties :

- Stronger electron-withdrawing effect than –CF₂H due to the additional fluorine atom.

- Higher thermal stability but similar lipophilicity (logP ~2.8). Applications: Intermediate in fenfluramine synthesis, leveraging –CF₃ for serotonin receptor modulation .

1-(2-(Trifluoromethyl)phenyl)propan-2-one ():

- Structure : –CF₃ at the 2-position (ortho to ketone).

- Properties :

- Steric hindrance from ortho-substitution may reduce reactivity in nucleophilic additions.

- Lower melting point (~45°C) compared to meta-substituted analogs due to reduced crystallinity.

- Key Difference : Positional isomerism significantly alters steric and electronic effects compared to the target compound’s 2,3-disubstitution pattern.

2.2 Compounds with Difluorophenyl and Heterocyclic Moieties

- 1-(2,4-Difluorophenyl)-2,2-difluoro-2-(5-substituted-pyridin-2-yl)ethanone (): Structure: Difluorophenyl core with pyridine and tetrazole groups. Properties:

- Tetrazole enhances hydrogen-bonding capacity, improving target binding (e.g., antifungal activity).

- Ethanol solubility >50 mg/mL due to polar heterocycles. Key Difference: The target compound lacks heterocycles but may exhibit superior membrane permeability due to its –OCF₂H group .

2.3 Fluorinated Propanone Derivatives in Agrochemicals

- Ethyl (2-chloro-5-(4-chloro-5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-yl)-4-fluorophenoxy)acetate (): Structure: Difluoromethoxy group adjacent to pyrazole. Properties:

- High hydrolytic stability under acidic conditions (t₁/₂ >24 h at pH 3).

- Used as a pesticide due to resistance to metabolic oxidation.

2.4 Non-Fluorinated Propanone Analogs

- 1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one (): Structure: Benzyloxy (–OCH₂C₆H₅) and dimethylamino (–N(CH₃)₂) substituents. Properties:

- Basic amino group increases water solubility (logP ~1.5) but reduces blood-brain barrier penetration.

- Used in neurological drug candidates.

Comparative Data Table

*Estimated based on structural analogs.

Research Findings and Implications

- Electronic Effects : The target compound’s –OCF₂H group provides moderate electron-withdrawing effects compared to –CF₃, balancing reactivity and stability in synthetic pathways .

- Metabolic Stability : Difluoromethyl groups resist CYP450-mediated oxidation better than –CH₃, offering advantages in drug design .

- Synthetic Challenges : The 2,3-disubstitution pattern may complicate regioselective reactions, necessitating optimized catalysts .

Biological Activity

1-(2-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one is a synthetic organic compound characterized by its unique difluorinated functional groups. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in drug design and development.

Chemical Structure and Properties

The molecular formula of 1-(2-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one is , and its molecular weight is approximately 250.19 g/mol. The presence of difluoromethoxy and difluoromethyl groups enhances the compound's lipophilicity and binding affinity to biological targets, making it a candidate for various pharmacological applications.

| Property | Value |

|---|---|

| Molecular Formula | C11H10F4O2 |

| Molecular Weight | 250.19 g/mol |

| IUPAC Name | 1-(2-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one |

| CAS Number | 1804149-44-7 |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within the body. Preliminary studies suggest that it may inhibit certain enzymatic pathways, potentially affecting signal transduction processes. The difluorinated groups may enhance the compound's ability to interact with active sites on enzymes, leading to altered biological responses.

Pharmacological Potential

Research indicates that compounds containing difluoromethyl and difluoromethoxy moieties can exhibit significant pharmacological effects. For instance, the incorporation of these groups into drug candidates has been linked to increased potency against various targets, including cancer cells and inflammatory pathways .

Case Studies

- Inhibition of Enzymatic Activity : A study reported that similar difluorinated compounds demonstrated inhibitory effects on key enzymes involved in metabolic pathways, suggesting that 1-(2-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one may have comparable effects .

- Anti-Cancer Activity : Another investigation highlighted the potential of difluoro-substituted compounds in cancer therapy, where they were shown to selectively inhibit tumor growth in vitro. The structural features of these compounds were crucial for their efficacy against specific cancer cell lines .

Safety and Toxicology

While the biological activity appears promising, safety assessments are essential. Material Safety Data Sheets (MSDS) indicate that the compound should be handled with care due to its potential hazards . Toxicological evaluations are necessary to establish safe dosage levels for therapeutic applications.

Q & A

Q. What synthetic strategies are effective for preparing 1-(2-(difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one?

Answer:

- Step 1: Electrophilic Substitution

Introduce fluorine-containing groups via halogen exchange or fluorination agents. For example, use chlorodifluoromethane derivatives with a phenol precursor under basic conditions to install the difluoromethoxy group . - Step 2: Ketone Formation

Employ Friedel-Crafts acylation with acetyl chloride and Lewis acids (e.g., AlCl₃). Steric hindrance from bulky substituents may require higher temperatures (80–100°C) or alternative catalysts like FeCl₃ . - Step 3: Purification

Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product and remove regioisomers .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹⁹F NMR : Identifies chemical environments of difluoromethoxy (-OCF₂H) and difluoromethyl (-CF₂H) groups (δ: -80 to -90 ppm for -OCF₂H; -110 to -120 ppm for -CF₂H) .

- ¹³C NMR : Confirms the ketone carbonyl signal (~205–210 ppm) and aryl carbons.

- IR Spectroscopy : Detects ketone C=O stretching (~1700 cm⁻¹) and C-F vibrations (1000–1300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can regioselectivity challenges during difluoromethylation be mitigated?

Answer:

- Protecting Groups : Temporarily block reactive sites (e.g., ketone) with trimethylsilyl (TMS) groups before fluorination .

- Catalytic Systems : Use transition-metal catalysts (e.g., CuI) with fluoroalkylation reagents (e.g., TMSCF₂H) to direct substitution to the ortho position .

- Computational Modeling : Apply DFT calculations to predict favorable reaction pathways and transition states for difluoromethylation .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

Answer:

- QSAR Models : Correlate fluorine’s electronegativity with enhanced metabolic stability and bioavailability. For example, logP calculations show increased lipophilicity due to fluorinated groups .

- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to assess oxidation susceptibility.

- ADMET Prediction Tools : Use software like SwissADME to estimate absorption and toxicity profiles .

Q. How does X-ray crystallography confirm the compound’s structure?

Answer:

- Crystal Growth : Recrystallize from ethanol or dichloromethane/hexane mixtures.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to resolve fluorine and ketone positions.

- Analysis : Compare bond lengths (C-F: ~1.34 Å; C=O: ~1.21 Å) and torsion angles with similar fluorinated acetophenones .

Q. What in vitro assays evaluate bioactivity influenced by fluorinated groups?

Answer:

- Enzyme Inhibition Assays : Test interactions with targets like sodium channels (patch-clamp electrophysiology) .

- Cellular Uptake Studies : Use fluorescent tagging to monitor permeability across Caco-2 cell monolayers.

- Metabolic Stability : Incubate with liver microsomes and quantify remaining compound via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.